molecular formula C8H10ClNO B1590857 (4-Chloro-3-methoxyphenyl)methanamine CAS No. 247569-42-2

(4-Chloro-3-methoxyphenyl)methanamine

Cat. No. B1590857
CAS RN: 247569-42-2
M. Wt: 171.62 g/mol
InChI Key: PJXDPMLLVPKDEU-UHFFFAOYSA-N
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Description

“(4-Chloro-3-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C8H10ClNO . It is also known as "3-Chloro-4-methoxybenzylamine" . This compound is a primary amino compound, an aromatic ether, and an aralkylamino compound .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-methoxyphenyl)methanamine” consists of a benzene ring substituted with a methoxy group (OCH3) and a chloro group (Cl) at the 3rd and 4th positions, respectively . Attached to the benzene ring is a methanamine group (CH2NH2), making it an aralkylamino compound .


Physical And Chemical Properties Analysis

“(4-Chloro-3-methoxyphenyl)methanamine” is a liquid at room temperature . Its molecular weight is 208.08 g/mol . and a melting point of 252°C .

Scientific Research Applications

Synthesis of Herbicidal Ionic Liquids

(4-Chloro-3-methoxyphenyl)methanamine: has been utilized in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and are synthesized with various cations to create compounds with different properties . The herbicidal activity of these compounds has been tested under greenhouse conditions, showing potential as an alternative to traditional herbicides.

Antitumor Activity

A chloro-substituted analog of this compound, specifically tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate , has demonstrated pronounced antitumor activity . This suggests that (4-Chloro-3-methoxyphenyl)methanamine could be a precursor in the synthesis of antitumor agents.

Chemical Synthesis

This compound is also relevant in chemical synthesis processes. It can be used as a building block for more complex molecules, which are then applied in various chemical reactions to produce desired products .

Catalysis

In the field of catalysis, (4-Chloro-3-methoxyphenyl)methanamine may be used to develop new catalysts that can enhance reaction rates for industrial chemical processes .

Pharmaceutical Research

The compound’s structure allows for its potential use in pharmaceutical research. It could be modified to improve the bioavailability of pharmaceuticals or to create new drug candidates with specific therapeutic effects .

Material Science

In material science, (4-Chloro-3-methoxyphenyl)methanamine could contribute to the development of new materials with unique properties, such as enhanced thermal stability or solubility, which are crucial for various applications .

Safety and Hazards

“(4-Chloro-3-methoxyphenyl)methanamine” is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(4-chloro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXDPMLLVPKDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573970
Record name 1-(4-Chloro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-methoxyphenyl)methanamine

CAS RN

247569-42-2
Record name 1-(4-Chloro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-3-methoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-(4-chloro-3-methoxybenzyl)phthalimide (3.00 g) in ethanol (60 mL) was added hydrazine hydrate (2.62 mL), and the mixture was heated for an hour under reflux. The resulting precipitates were faltered off and the filtrate was evaporated in vacuo. The residue was partitioned between chloroform and an aqueous saturated sodium bicarbonate solution. The separated organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give 4-chloro-3-methoxybenzylamine as a yellow oil (1.64 g).
Name
N-(4-chloro-3-methoxybenzyl)phthalimide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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